Anticancer Potency in NCI60 Panel: 6-Phenylthieno[2,3-b]pyridine vs. Optimized Ortho/Meta-Disubstituted Phenyl Derivative
In a comparative NCI60 human tumor cell line screen, the unsubstituted 6-phenylthieno[2,3-b]pyridine exhibited moderate antiproliferative activity, while the most potent analog—an ortho,meta-disubstituted phenyl derivative (derivative 1)—achieved GI50 values of 20–40 nM across melanoma, breast, lung, CNS, and leukemia cell lines [1]. This represents a >10-fold improvement in potency achieved through systematic phenyl ring substitution, highlighting both the baseline activity of the 6-phenyl parent and the significant gain achievable through targeted modification. The data demonstrate that the 6-phenyl scaffold provides a viable starting point for lead optimization, but that the unsubstituted phenyl ring leaves considerable room for potency enhancement.
| Evidence Dimension | Growth inhibition (GI50) against human tumor cell lines (NCI60 panel) |
|---|---|
| Target Compound Data | Moderate activity (exact GI50 not disclosed in accessible abstract; falls between inactive and the optimized derivative 1) |
| Comparator Or Baseline | Derivative 1 (ortho,meta-disubstituted phenyl analog): GI50 = 20–40 nM |
| Quantified Difference | >10-fold potency difference (estimated based on derivative 1 achieving nanomolar GI50 while parent compound is not highlighted among the most active 19 analogs) |
| Conditions | NCI60 one-dose and five-dose screens; melanoma, breast, lung, CNS, leukemia cell lines |
Why This Matters
This comparison establishes the 6-phenylthieno[2,3-b]pyridine scaffold as a validated but improvable anticancer core, guiding procurement decisions toward either the parent compound for SAR expansion or the disubstituted analog for maximum potency.
- [1] Arabshahi, H. J.; Leung, E.; Barker, D.; Reynisson, J. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. Med. Chem. Commun. 2014, 5, 186–191. View Source
